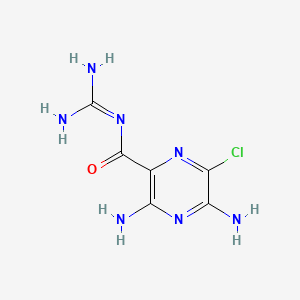
阿米洛利德
描述
Amiloride is a type of diuretic (water pill) that helps prevent your body from losing too much potassium . It reduces the amount of water in the body by increasing the flow of urine, which helps lower the blood pressure . It is an antihypertensive, potassium-sparing diuretic that was first approved for use in 1967 and helps to treat hypertension and congestive heart failure .
Molecular Structure Analysis
Amiloride has a molecular formula of CHClNO. Its average mass is 229.627 Da and its monoisotopic mass is 229.047882 Da . The structure of Amiloride is shown in the inset .
Chemical Reactions Analysis
Amiloride has been studied for its effects in various chemical reactions. For instance, it has been analyzed for its distribution in dried blood spots using ultra high performance liquid chromatography coupled to fluorescence detection . Another study investigated the pH-dependent photodegradation of Amiloride .
Physical And Chemical Properties Analysis
Amiloride is a yellow to greenish-yellow solid crystal that is odorless . It has a solubility in water of 0.52 g/100 mL and in alcohol of 1.96 g/100 mL at 25°C. It is practically insoluble in ether . Its pKa is 8.7, and it has a melting point of 240.5 to 241.5°C .
科学研究应用
Inhibition of Na±Selective Transport Proteins
Amiloride and its analogs have been extensively used as inhibitors of Na±selective transport proteins . The interaction of amiloride analogs with the epithelial Na+ channel, Na+/H+ exchanger, and Na+/Ca2+ exchanger is summarized . This makes it a valuable tool in the study of ion transport .
Biochemical Probes for Amiloride-Sensitive Transport
The potential use of amiloride analogs as biochemical probes for amiloride-sensitive transport proteins is discussed . This allows for the investigation of these proteins and their roles in various biological processes .
Immunologic Tools for Development of Antibodies
Amiloride analogs can be used as immunologic tools for the development of antibodies directed against amiloride-sensitive transport proteins . This can aid in the study of these proteins and their functions .
Potassium Retaining Diuretic and Natriuretic
Amiloride acts by reversibly blocking luminal epithelial sodium channels (ENaCs) in the late distal tubule and collecting duct . This makes it a potassium retaining diuretic and natriuretic .
Treatment of Oedematous States
Amiloride is indicated in oedematous states, and for potassium conservation adjunctive to thiazide or loop diuretics for hypertension, congestive heart failure, and hepatic cirrhosis with ascites . This makes it a valuable tool in the treatment of these conditions .
Study of Amiloride Binding to Human Serum Albumin
Studies have been conducted on the binding of Amiloride to human serum albumin . This can provide insights into the pharmacokinetics and pharmacodynamics of the drug .
作用机制
Target of Action
Amiloride primarily targets the amiloride-sensitive sodium channels located in the distal convoluted tubules and collecting ducts in the kidneys . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .
Mode of Action
Amiloride interacts with its targets by binding to the amiloride-sensitive sodium channels, thereby inhibiting sodium reabsorption . This inhibition creates a negative potential in the luminal membranes of principal cells, reducing the secretion of potassium and hydrogen ions . The overall effect is a promotion of the loss of sodium and water from the body, without depleting potassium .
Biochemical Pathways
The inhibition of sodium reabsorption by amiloride affects the sodium-potassium balance in the body. It disrupts the normal function of the sodium/potassium ATPase pump, which maintains the necessary electrochemical gradients . This disruption leads to an increase in sodium and water excretion while reducing potassium excretion .
Pharmacokinetics
Amiloride is readily absorbed and begins to act within 2 hours after an oral dose . Its effect on electrolyte excretion reaches a peak between 6 and 10 hours and lasts about 24 hours . Peak plasma levels are obtained in 3 to 4 hours, and the plasma half-life varies from 6 to 9 hours .
Result of Action
The molecular and cellular effects of amiloride’s action include a decrease in sodium reabsorption and an increase in sodium and water excretion . This results in a reduction in potassium and hydrogen ion secretion . At the cellular level, amiloride can cause changes in cell volume and electrolyte concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of amiloride. For instance, the presence of other medications, the patient’s diet, and the patient’s health status (such as kidney function) can all impact how amiloride works in the body . .
未来方向
属性
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDQTOBWRPYKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17440-83-4 (hydrochloride), 2016-88-8 (anhydrous hydrochloride) | |
| Record name | Amiloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043853 | |
| Record name | Amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amiloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 1.22e+00 g/L | |
| Record name | Amiloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amiloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels. This promotes the loss of sodium and water from the body, but without depleting potassium. Amiloride exerts its potassium sparing effect through the inhibition of sodium reabsorption at the distal convoluted tubule, cortical collecting tubule and collecting duct; this decreases the net negative potential of the tubular lumen and reduces both potassium and hydrogen secretion and their subsequent excretion. Amiloride is not an aldosterone antagonist and its effects are seen even in the absence of aldosterone. | |
| Record name | Amiloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amiloride | |
CAS RN |
2609-46-3, 2016-88-8 | |
| Record name | Amiloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2609-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZO8EB0Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amiloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240.5-241.5, 240 °C | |
| Record name | Amiloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of amiloride?
A1: Amiloride primarily targets the epithelial sodium channel (ENaC) [, , , , , ]. This channel plays a crucial role in sodium reabsorption in various epithelia, including those in the kidneys, lungs, and colon.
Q2: How does amiloride interact with ENaC?
A2: Amiloride binds to the extracellular pore of ENaC, blocking the influx of sodium ions [, , ]. This binding is thought to be voltage-dependent, with a more positive apical membrane potential reducing amiloride's affinity for the channel [].
Q3: Does amiloride affect other ion transport systems?
A3: Yes, amiloride has been shown to interact with other sodium transporters and channels, albeit with lower affinity compared to ENaC. These include Na+/H+ exchangers [, , , ], Na+/Ca2+ exchangers [], and even α-adrenergic receptors [, ].
Q4: What are the downstream effects of amiloride's interaction with ENaC?
A4: By blocking ENaC, amiloride reduces sodium reabsorption in epithelia. This leads to increased sodium excretion in the urine, promoting diuresis [, , ]. The potassium-sparing effect arises from reduced sodium delivery to the collecting duct, where sodium reabsorption is coupled with potassium secretion [, , ].
Q5: Does amiloride have any effects on intracellular pH?
A5: Yes, amiloride can indirectly affect intracellular pH (pHi) by inhibiting Na+/H+ exchangers. These exchangers typically extrude protons from the cell in exchange for sodium. Inhibiting this process can lead to intracellular acidification [, ].
Q6: What is the molecular formula and weight of amiloride?
A6: The molecular formula of amiloride hydrochloride is C6H8ClN7O•HCl, and its molecular weight is 267.69 g/mol.
Q7: Are there any specific structural features of amiloride crucial for its activity?
A7: Yes, the unsubstituted guanidino group is essential for amiloride's inhibitory action on the Na+/H+ exchanger []. Modifications to this group dramatically reduce its potency.
Q8: Do structural changes affect amiloride's selectivity for different targets?
A9: Yes, different amiloride analogs display varying affinities for ENaC and other ion transporters [, , , ]. For instance, benzamil exhibits higher selectivity for ENaC compared to amiloride, while ethylisopropylamiloride shows greater potency for blocking the Na+/H+ exchanger [, ].
Q9: How is amiloride typically administered, and what is its absorption profile?
A10: Amiloride is usually administered orally. It exhibits relatively good absorption from the gastrointestinal tract, but its bioavailability is limited due to significant first-pass metabolism [].
Q10: What is the primary route of amiloride elimination?
A11: Amiloride is primarily excreted unchanged in the urine [].
Q11: Are there any known mechanisms of resistance to amiloride?
A14: While specific resistance mechanisms haven't been extensively studied, alterations in ENaC expression or mutations in its structure could potentially lead to reduced amiloride sensitivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



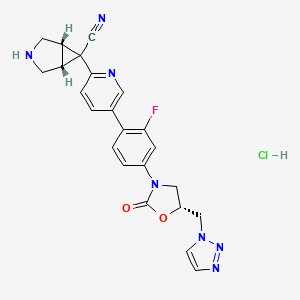
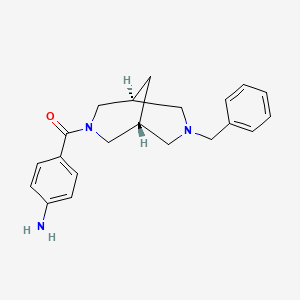
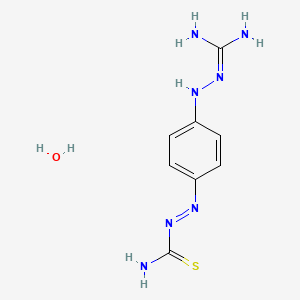



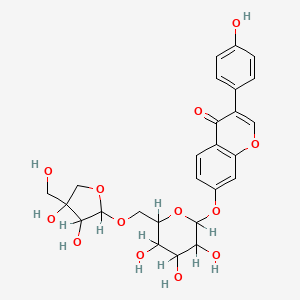
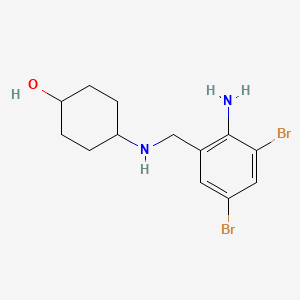
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)




